molecular formula C9H8F3N3 B2753262 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine CAS No. 627074-50-4

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine

Cat. No.: B2753262
CAS No.: 627074-50-4
M. Wt: 215.179
InChI Key: JHAVOBMDLQGPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C9H8F3N3 and a molecular weight of 215.18 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse pharmacological activities. The presence of the trifluoromethyl group and the amine functionality makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine can be synthesized through several methods. One common approach involves the condensation of 2-trifluoromethyl-1H-benzimidazole with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-3-2-5(13)4-6(7)14-8(15)9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAVOBMDLQGPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an argon purged RBF was suspended 1-methyl-5-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole (2.0 g, 8.2 mmol, 1.0 eq.) in 50 ml of MeOH. Pd/C (cat.) was added and the atmosphere was replaced by H2 (3×). The reaction was stirred for 16 h at RT at balloon pressure. The Pd was filtered off and the MeOH removed in vacuo to yield 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazol-5-amine.
Name
1-methyl-5-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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